3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester
CAS No.: 864754-49-4
Cat. No.: VC16828251
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
![3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester - 864754-49-4](/images/structure/VC16828251.png)
Specification
CAS No. | 864754-49-4 |
---|---|
Molecular Formula | C10H17NO2 |
Molecular Weight | 183.25 g/mol |
IUPAC Name | ethyl 3-methyl-3-azabicyclo[4.1.0]heptane-7-carboxylate |
Standard InChI | InChI=1S/C10H17NO2/c1-3-13-10(12)9-7-4-5-11(2)6-8(7)9/h7-9H,3-6H2,1-2H3 |
Standard InChI Key | BNSYTVZKKXUTTJ-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1C2C1CN(CC2)C |
Introduction
3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester is a complex organic compound characterized by its unique bicyclic structure, which includes a nitrogen atom and an ester functional group. This compound is of significant interest in various fields, particularly in medicinal chemistry and synthetic organic chemistry, due to its potential biological activities and versatility in chemical reactions.
Key Features:
-
Molecular Formula: C10H17NO2
-
CAS Number: 864754-49-4
-
Molar Mass: Approximately 183.25 g/mol
Synthesis Methods
The synthesis of 3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester can be achieved through several methods, primarily involving the reaction of epoxides with amines. These multi-step processes allow for efficient production on an industrial scale, emphasizing cost-effectiveness and high yield.
Biological and Chemical Applications
This compound is studied for its interaction with biological targets, which is crucial for understanding its potential therapeutic applications. Its unique structure may provide distinct biological activities compared to other similar compounds.
Potential Applications:
-
Medicinal Chemistry: The compound's interaction with biological targets suggests potential antiviral activity.
-
Synthetic Organic Chemistry: Its versatility in chemical reactions makes it an interesting candidate for various synthetic applications.
Comparison with Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
3-Azabicyclo[4.1.0]heptane | 864754-49-4 | Base structure without carboxylic acid group |
3-Methylpiperidine | 109-10-0 | Contains nitrogen in a six-membered ring |
Bicyclo[2.2.2]octane | 280-57-9 | Fully saturated bicyclic structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume